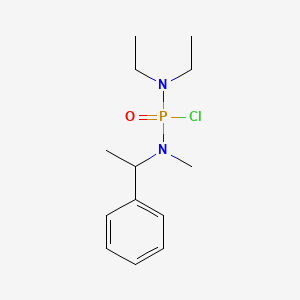
N,N-Diethyl-N'-methyl-N'-(1-phenylethyl)phosphorodiamidic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride is a chemical compound with the molecular formula C13H22ClN2OP It is a phosphorodiamidic chloride derivative, characterized by the presence of a phenylethyl group, diethyl groups, and a methyl group attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride typically involves the reaction of diethylamine, methylamine, and 1-phenylethylamine with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Diethylamine and methylamine are reacted with phosphorus oxychloride to form an intermediate phosphorodiamidic chloride.
Step 2: The intermediate is then reacted with 1-phenylethylamine to yield the final product.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps, such as recrystallization or distillation, to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorodiamidic oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorodiamidic oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phosphorodiamidic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorodiamidic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N’-methylphosphorodiamidic chloride
- N,N-Diethyl-N’-(1-phenylethyl)phosphorodiamidic chloride
- N,N-Dimethyl-N’-(1-phenylethyl)phosphorodiamidic chloride
Uniqueness
N,N-Diethyl-N’-methyl-N’-(1-phenylethyl)phosphorodiamidic chloride is unique due to the presence of both diethyl and phenylethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
185683-01-6 |
|---|---|
Molekularformel |
C13H22ClN2OP |
Molekulargewicht |
288.75 g/mol |
IUPAC-Name |
N-[chloro(diethylamino)phosphoryl]-N-methyl-1-phenylethanamine |
InChI |
InChI=1S/C13H22ClN2OP/c1-5-16(6-2)18(14,17)15(4)12(3)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
RCYJMIGMTHGNEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=O)(N(C)C(C)C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
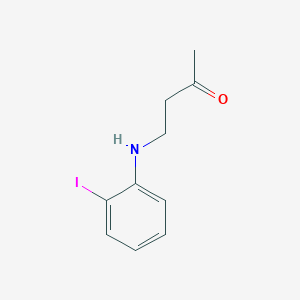
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)

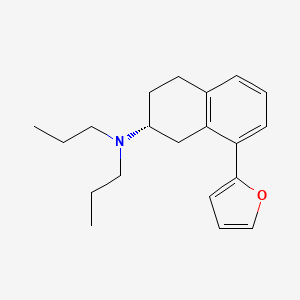
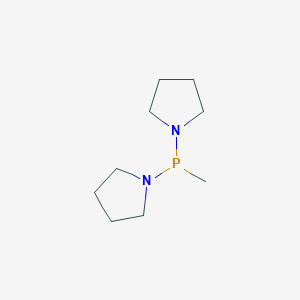

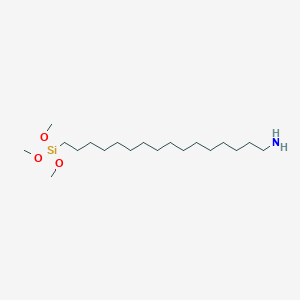
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)



